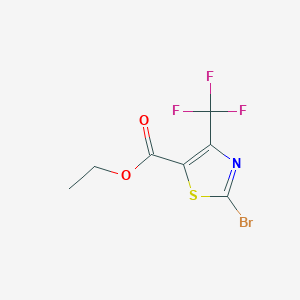

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO2S/c1-2-14-5(13)3-4(7(9,10)11)12-6(8)15-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAISTXWPBHIMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20534554 | |

| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72850-79-4 | |

| Record name | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20534554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: Strategic Importance of a Fluorinated Thiazole Building Block

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is a highly functionalized heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research.[1] Its structural features—a reactive bromine atom at the 2-position, a stabilizing ester group at the 5-position, and an electron-withdrawing trifluoromethyl group at the 4-position—make it an exceptionally versatile synthetic intermediate.[1] The trifluoromethyl moiety is particularly valued in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1][2]

This guide provides a comprehensive overview of a reliable and well-established synthetic route to this key intermediate. We will delve into the mechanistic underpinnings of each transformation, provide detailed step-by-step protocols, and offer insights gleaned from practical application to ensure reproducibility and success. The synthesis is strategically divided into two primary stages:

-

Hantzsch Thiazole Synthesis: Construction of the core thiazole ring to form the key amine intermediate, Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

-

Sandmeyer Bromination: Conversion of the 2-amino group to the target 2-bromo functionality via a diazonium salt intermediate.

This document is intended for researchers and professionals in drug development and chemical synthesis, providing the technical depth necessary for practical laboratory application.

Overall Synthetic Workflow

The synthesis proceeds via a two-step sequence starting from commercially available materials. The initial step is a classic Hantzsch thiazole synthesis, followed by a Sandmeyer reaction to install the bromide.

Caption: Overall two-stage synthetic route.

Stage 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This stage employs the Hantzsch thiazole synthesis, a robust and widely used method for constructing the thiazole ring system. The reaction involves the condensation of an α-halocarbonyl compound with a thioamide.[3] In this specific case, ethyl 2-chloro-4,4,4-trifluoroacetoacetate reacts with thiourea.

Mechanistic Rationale

The reaction proceeds through a well-understood mechanism.[3] The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom in the trifluoroacetoacetate derivative. This is followed by an intramolecular cyclization where a nitrogen atom of the thiourea intermediate attacks one of the carbonyl carbons. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring. The choice of a protic solvent like ethanol facilitates the proton transfer steps required during the cyclization and dehydration.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 218.55 | 1.0 | 21.85 g (0.10 mol) |

| Thiourea | 76.12 | 1.1 | 8.37 g (0.11 mol) |

| Ethanol (absolute) | - | - | 200 mL |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (21.85 g, 0.10 mol) and thiourea (8.37 g, 0.11 mol).

-

Add 200 mL of absolute ethanol to the flask.

-

Heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.

-

Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form upon cooling.

-

Reduce the solvent volume to approximately 50 mL using a rotary evaporator.

-

Add 150 mL of cold deionized water to the concentrated mixture to precipitate the product fully.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

-

Dry the collected solid under vacuum to yield Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate as an off-white to pale yellow solid. The typical yield is in the range of 85-95%. The product is often of sufficient purity for the next step without further purification.[4]

Stage 2:

This transformation is achieved via a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for converting an amino group into a halide.[5] This reaction involves two key steps: the diazotization of the 2-aminothiazole followed by the copper-catalyzed displacement of the diazonium group with a bromide ion.[6][7]

Mechanistic Rationale

The 2-amino group on the thiazole ring is first converted into a diazonium salt using a nitrite source, such as tert-butyl nitrite (t-BuONO) or sodium nitrite (NaNO2) in an acidic medium.[6][7] Tert-butyl nitrite is often preferred in organic solvents like acetonitrile for its solubility and milder reaction conditions. The resulting diazonium salt is typically unstable and is generated in situ.

Copper(II) bromide (CuBr₂) then facilitates the substitution of the diazonium group (-N₂⁺) with a bromide ion. The exact mechanism of the Sandmeyer reaction has been debated, with evidence supporting both radical and ionic pathways depending on the substrate and conditions.[6] Regardless of the precise pathway, the copper catalyst is essential for efficiently promoting the release of nitrogen gas (N₂) and the formation of the C-Br bond.

Experimental Protocol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Amount |

| Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | 240.20 | 1.0 | 24.02 g (0.10 mol) |

| Copper(II) Bromide (CuBr₂) | 223.35 | 1.2 | 26.80 g (0.12 mol) |

| tert-Butyl nitrite (t-BuONO) | 103.12 | 1.3 | 13.41 g (0.13 mol) |

| Acetonitrile (anhydrous) | - | - | 250 mL |

Procedure:

-

To a 500 mL three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (24.02 g, 0.10 mol) and copper(II) bromide (26.80 g, 0.12 mol).

-

Add 250 mL of anhydrous acetonitrile to the flask and stir to create a suspension.

-

Heat the mixture to 60 °C.

-

Once the temperature is stable, add tert-butyl nitrite (13.41 g, 0.13 mol) dropwise via the dropping funnel over a period of 30 minutes. Vigorous evolution of nitrogen gas will be observed. Caution: This step is exothermic and produces gas; ensure adequate ventilation and controlled addition.

-

After the addition is complete, maintain the reaction mixture at 60 °C for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.[3]

-

Cool the reaction mixture to room temperature and pour it into 500 mL of a 1 M aqueous ammonia solution to quench the reaction and complex the copper salts.

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 150 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification and Characterization

The crude this compound is typically a brown oil or low-melting solid. Purification is achieved by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent.[6]

Characterization Data:

-

¹H NMR: The spectrum is expected to show a quartet and a triplet corresponding to the ethyl ester group.

-

¹⁹F NMR: A singlet corresponding to the -CF₃ group is expected.

-

¹³C NMR: Signals for the thiazole ring carbons, the trifluoromethyl carbon, and the ethyl ester carbons should be present.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the formula C₇H₅BrF₃NO₂S should be observed, along with its characteristic isotopic pattern for bromine.

Caption: Workflow for the Sandmeyer Bromination stage.

Conclusion

The synthesis of this compound presented herein is a reliable and scalable two-stage process. It leverages the classical Hantzsch thiazole synthesis for ring formation followed by a robust Sandmeyer reaction for the critical amino-to-bromo conversion. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently produce this valuable and versatile building block for application in pioneering drug discovery and agrochemical development programs.

References

- Source: National Institutes of Health (NIH)

- Title: The Cornerstone of Modern Medicinal Chemistry: A Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminothiazoles Source: Benchchem URL

- Title: Ethyl 2-bromo-4-(trifluoromethyl)

-

Title: Sandmeyer Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar URL: [Link]

- Source: National Institutes of Health (NIH)

- Title: Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid Source: Google Patents URL

-

Title: Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework Source: Journal of the American Chemical Society URL: [Link]

-

Title: An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities Source: Semantic Scholar URL: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its unique trifunctionalized scaffold, featuring a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety, makes it a valuable precursor for the synthesis of a diverse range of complex molecules.[1] The presence of the trifluoromethyl group is particularly noteworthy, as it can enhance the lipophilicity, metabolic stability, and biological activity of parent molecules, making this compound an attractive starting material for drug discovery programs.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental for its application in synthesis and analysis.

Physical Properties

| Property | Value | Source |

| CAS Number | 72850-79-4 | [1][2] |

| Molecular Formula | C₇H₅BrF₃NO₂S | [1][2] |

| Molecular Weight | 304.09 g/mol | [1][2] |

| Appearance | Off-white to gray solid | [1] |

| Storage | Store at 0-8°C | [1] |

Spectroscopic Characterization

While experimental spectra for the title compound are not available in the searched literature, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a quartet around 4.4 ppm and a triplet around 1.4 ppm, corresponding to the ethyl ester group (-OCH₂CH₃).

-

¹³C NMR: The carbon NMR spectrum would be characterized by signals for the thiazole ring carbons, the trifluoromethyl carbon (a quartet due to C-F coupling), the ester carbonyl carbon, and the two carbons of the ethyl group.

-

FT-IR: The infrared spectrum will likely exhibit strong absorption bands corresponding to the C=O stretching of the ester (around 1720 cm⁻¹), C=N and C=C stretching of the thiazole ring, and C-F stretching vibrations of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) and a characteristic isotopic pattern (M⁺ and M+2⁺ in approximately 1:1 ratio) due to the presence of a bromine atom.

Synthesis of this compound

The most plausible synthetic route to this compound involves the diazotization and subsequent bromination of its amino precursor, Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, via a Sandmeyer-type reaction.[3][4]

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for Sandmeyer reactions on heterocyclic amines.[3][4]

Materials:

-

Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

Dissolve Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in a mixture of hydrobromic acid and water at 0-5°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Extract the reaction mixture with dichloromethane.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Chemical Reactivity and Synthetic Applications

The bromine atom at the 2-position of the thiazole ring is the primary site of reactivity, making this compound an excellent substrate for various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond can be readily functionalized using palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

This reaction is a powerful tool for the formation of C-C bonds by coupling the bromo-thiazole with a boronic acid or ester.[5]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

General Protocol for Suzuki-Miyaura Coupling: [6][7]

-

In a reaction vessel, combine this compound, the arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

-

Heat the reaction mixture with stirring (typically 80-110°C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

The Stille reaction allows for the coupling of the bromo-thiazole with an organostannane reagent.

This reaction enables the formation of a C-N bond, providing access to 2-amino-thiazole derivatives.[8][9]

General Protocol for Buchwald-Hartwig Amination: [8][10]

-

Combine this compound, the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., Cs₂CO₃ or NaOtBu) in a reaction vessel.

-

Evacuate and backfill with an inert gas.

-

Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

-

Heat the mixture with stirring (typically 80-110°C) until the reaction is complete.

-

After cooling, the reaction is worked up by filtration through celite, extraction, and purification by column chromatography.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring can activate the C-Br bond towards nucleophilic aromatic substitution with various nucleophiles, such as thiols, amines, and alkoxides.

Applications in Synthesis: The Case of Febuxostat

A prominent application of related 2-bromothiazole-5-carboxylates is in the synthesis of the anti-gout medication, Febuxostat. While the exact precursor used in all industrial syntheses may vary, the core strategy often involves a Suzuki coupling to introduce the substituted phenyl ring at the 2-position of the thiazole.

Caption: Simplified synthetic route to Febuxostat using a thiazole analogue.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate safety precautions.

-

Hazard Class: Irritant.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][13]

-

Disposal: Dispose of contents and container in accordance with local regulations.[11]

For detailed safety information, always refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[13]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, making it a key intermediate in the development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity to aid researchers in leveraging its full potential in their synthetic endeavors.

References

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PMC. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

PubChem. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

PMC. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

PubChemLite. 2-bromo-4-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester. [Link]

-

The Royal Society of Chemistry. Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. [Link]

-

NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

-

The Royal Society of Chemistry. Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. [Link]

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]

-

NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

-

Arabian Journal of Chemistry. Experimental, DFT and Theoretical Corrosion Study for 4-(((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-yl)thio)methyl)-7,8-dimethyl-2H-chromen-2-one. [Link]

-

MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. [Link]

-

ResearchGate. A Convenient Synthesis of 2-Substituted Thiazole-5-carboxylates. [Link]

-

ScienceDirect. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. [Link]

-

PubChem. Ethyl 2-(4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate. [Link]

-

SpectraBase. Ethyl 2-[butyl(3-methylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 72850-79-4 Cas No. | Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Matrix Scientific [matrix.staging.1int.co.uk]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is a key heterocyclic building block in medicinal and agricultural chemistry. Its unique trifluoromethyl and bromo functionalities on the thiazole core make it a versatile intermediate for the synthesis of a wide array of complex molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, crucial properties in drug design, while the bromo substituent provides a reactive handle for various cross-coupling reactions to introduce further molecular diversity. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed synthesis protocol, and a predicted spectroscopic profile based on analogous compounds. It is intended to be a valuable resource for scientists engaged in the synthesis and application of this important chemical entity.

Introduction

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl (-CF3) group can significantly modulate the physicochemical and biological properties of a molecule, often leading to enhanced efficacy and metabolic stability. This compound (CAS Number: 72850-79-4) has emerged as a critical intermediate in the development of novel therapeutic agents and crop protection agents.[1] Its utility lies in the strategic placement of three key functional groups: a reactive bromine atom at the 2-position, an electron-withdrawing trifluoromethyl group at the 4-position, and an ethyl ester at the 5-position, all on a stable thiazole core. This arrangement allows for sequential and site-selective modifications, making it an attractive starting material for the synthesis of compound libraries in drug discovery and agrochemical research.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 72850-79-4 | [1][2] |

| Molecular Formula | C7H5BrF3NO2S | [1][2] |

| Molecular Weight | 304.09 g/mol | [1][2] |

| Appearance | Off-white to gray solid | [1] |

| Purity | ≥ 99% (GC) | [1] |

| Storage Conditions | 0-8°C | [1] |

| Hazard | Irritant | [2] |

Molecular Structure

The molecular structure of this compound is characterized by a five-membered thiazole ring substituted at positions 2, 4, and 5.

Caption: 2D structure of this compound.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, typically starting from ethyl 4,4,4-trifluoroacetoacetate. The general strategy involves the Hantzsch thiazole synthesis to form the corresponding 2-aminothiazole, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom.

Representative Synthesis Workflow

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

-

To a stirred solution of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq) and thiourea (1.1 eq) in absolute ethanol, add iodine (0.05 eq) as a catalyst.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of hydrobromic acid (48%) and water at 0°C.

-

Slowly add a solution of sodium nitrite (1.2 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution at 0°C for 30 minutes.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid (48%).

-

Add the cold diazonium salt solution portion-wise to the copper(I) bromide solution at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat to 60°C until gas evolution ceases.

-

Cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.

Predicted Spectroscopic Profile

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the ethyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.4 | Quartet | 2H | -OCH₂CH₃ |

| ~1.4 | Triplet | 3H | -OCH₂CH₃ |

Rationale: The chemical shifts are estimated based on typical values for ethyl esters. The quartet for the methylene protons is due to coupling with the adjacent methyl group, and the triplet for the methyl protons is due to coupling with the adjacent methylene group.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show signals for the thiazole ring carbons, the trifluoromethyl carbon, and the ethyl ester carbons.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~145-155 | C-Br (thiazole ring) |

| ~140-150 (q) | C-CF₃ (thiazole ring) |

| ~120 (q) | -CF₃ |

| ~115-125 | C-COOEt (thiazole ring) |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Rationale: The chemical shifts are predicted based on known values for substituted thiazoles and the electron-withdrawing effects of the bromo and trifluoromethyl groups. The carbons attached to or near the trifluoromethyl group are expected to appear as quartets due to C-F coupling.

Predicted IR Spectrum

The infrared spectrum is expected to show characteristic absorption bands for the carbonyl group of the ester and the C-F bonds of the trifluoromethyl group.

| Wavenumber (cm⁻¹) | Assignment |

| ~1720-1740 | C=O stretching (ester) |

| ~1100-1300 | C-F stretching (strong) |

| ~1500-1600 | C=N and C=C stretching (thiazole ring) |

| ~2900-3000 | C-H stretching (aliphatic) |

Rationale: These are characteristic vibrational frequencies for the respective functional groups. The strong absorption in the 1100-1300 cm⁻¹ region is a hallmark of the trifluoromethyl group.

Predicted Mass Spectrum

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 303/305 | [M]⁺ and [M+2]⁺ (due to bromine isotopes) |

| 274/276 | [M - C₂H₅]⁺ |

| 258/260 | [M - OC₂H₅]⁺ |

| 230/232 | [M - COOC₂H₅]⁺ |

Rationale: The presence of bromine will result in a characteristic isotopic pattern for bromine-containing fragments (approximately 1:1 ratio for [M]⁺ and [M+2]⁺). The fragmentation is predicted to involve the loss of the ethyl and ethoxy groups from the ester moiety.

Applications in Research and Development

This compound is a valuable building block for the synthesis of a variety of target molecules in pharmaceutical and agrochemical research.[1] The bromine atom at the 2-position is particularly useful for introducing diversity through reactions such as:

-

Suzuki Coupling: Reaction with boronic acids to form C-C bonds.

-

Stille Coupling: Reaction with organostannanes.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Formation of C-N bonds.

-

Nucleophilic Aromatic Substitution: Reaction with various nucleophiles.

These reactions allow for the facile introduction of a wide range of substituents at the 2-position of the thiazole ring, enabling the exploration of structure-activity relationships in drug and pesticide discovery programs.

Safety Information

This compound is classified as an irritant.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant potential in synthetic chemistry. This guide has provided a detailed overview of its structure, properties, a robust synthesis protocol, and a predicted spectroscopic profile to aid researchers in its use. The versatility of this building block, particularly the reactivity of the 2-bromo substituent, ensures its continued importance in the development of new molecules with potential applications in medicine and agriculture.

References

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC.

-

Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives. ResearchGate.

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. Acta Crystallographica Section E.

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI.

-

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. Matrix Scientific.

-

72850-79-4|this compound. BLDpharm.

-

Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. Chem-Impex.

Sources

Introduction: The Structural and Functional Significance of a Key Synthetic Intermediate

An In-depth Technical Guide to the Spectroscopic Profile of Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry and agrochemical development.[1] Its chemical architecture, featuring a thiazole core, a bromine atom, a trifluoromethyl group, and an ethyl ester, makes it a versatile building block for the synthesis of more complex, biologically active molecules.[1] The trifluoromethyl group is particularly noteworthy, as its incorporation into drug candidates often enhances metabolic stability and lipophilicity, properties that can improve pharmacokinetic profiles.[1] The bromine atom at the 2-position provides a reactive handle for a variety of cross-coupling reactions, enabling the strategic introduction of diverse molecular fragments.

Predicted Spectroscopic Data and Mechanistic Interpretation

The following sections detail the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. Each prediction is accompanied by a mechanistic rationale to explain the underlying principles.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral assignments, the following numbering scheme will be used for the atoms in this compound.

Caption: Molecular structure and numbering scheme.

¹H NMR Spectroscopy: The Ethyl Signature

The proton NMR spectrum is expected to be relatively simple, showing signals only for the ethyl group protons, as there are no other hydrogen atoms on the core structure.

| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.4 | Quartet (q) | 2H | C⁶H₂ | The methylene protons are adjacent to an oxygen atom, which deshields them significantly. They are split into a quartet by the three neighboring methyl protons (n+1 rule). |

| ~ 1.4 | Triplet (t) | 3H | C⁷H₃ | The methyl protons are in a typical alkyl environment but are slightly deshielded by the adjacent ester functionality. They are split into a triplet by the two neighboring methylene protons. |

¹³C NMR Spectroscopy: A Detailed Carbon Framework Analysis

The carbon NMR spectrum provides a complete map of the carbon skeleton. The chemical shifts are influenced by the electronegativity of adjacent atoms (Br, N, O, F) and resonance effects within the thiazole ring. A key feature will be the coupling between carbon and fluorine atoms.[2]

| Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Assignment | Rationale |

| ~ 160 | Singlet | C⁵ (C=O) | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic low-field chemical shift. |

| ~ 150 | Singlet | C⁴ (C-Br) | This carbon is bonded to both the electronegative bromine and sulfur atoms, causing a significant downfield shift. |

| ~ 145 | Quartet (²JCF ≈ 35-40 Hz) | C³ (C-CF₃) | This carbon is directly attached to the electron-withdrawing CF₃ group and is part of the thiazole double bond, resulting in a downfield shift. It will appear as a quartet due to two-bond coupling with the three fluorine atoms.[2] |

| ~ 122 | Quartet (¹JCF ≈ 270-280 Hz) | C⁸ (CF₃) | The carbon of the trifluoromethyl group itself exhibits a very large one-bond coupling constant with the three fluorine atoms, splitting the signal into a distinct quartet.[2][3] |

| ~ 118 | Singlet | C¹ | This carbon is part of the thiazole ring and is situated between the ester-substituted carbon and the sulfur atom. |

| ~ 63 | Singlet | C⁶ (-OCH₂) | The methylene carbon is bonded to an oxygen atom, resulting in a characteristic chemical shift in this region. |

| ~ 14 | Singlet | C⁷ (-CH₃) | The terminal methyl carbon of the ethyl group appears at a typical upfield chemical shift. |

¹⁹F NMR Spectroscopy

A proton-decoupled ¹⁹F NMR spectrum would be the simplest way to confirm the presence of the trifluoromethyl group. A single, sharp resonance is expected.

-

Predicted Chemical Shift: -60 to -65 ppm (relative to CFCl₃). The exact chemical shift can be influenced by the solvent and the electronic nature of the aromatic thiazole ring.[4]

Mass Spectrometry (MS): Isotopic Patterns and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is expected to reveal the molecular weight and key structural fragments. The most telling feature will be the isotopic signature of bromine.

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster is expected. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the spectrum will show two peaks of nearly equal intensity at m/z values corresponding to the molecule containing each isotope.[5][6] This M⁺ and M+2 pattern is a definitive indicator of a single bromine atom in the molecule.[5][6][7]

-

m/z ≈ 303: [C₇H₅⁷⁹BrF₃NO₂S]⁺

-

m/z ≈ 305: [C₇H₅⁸¹BrF₃NO₂S]⁺

-

Predicted Fragmentation Pathways:

The energetically unstable molecular ion will fragment in predictable ways, providing structural confirmation.[8]

| Predicted m/z | Proposed Fragment | Rationale |

| 275 / 277 | [M - C₂H₄]⁺ | Loss of ethene from the ethyl group. |

| 258 / 260 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical, a common fragmentation for ethyl esters. |

| 230 / 232 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the above fragment. |

The fragmentation of the thiazole ring itself can also occur, though predicting the exact pathways is complex. Common thiazole fragmentations involve the cleavage of the C-S and C-N bonds.[9][10][11]

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will display characteristic absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 1725 | Strong | C=O Stretch | Ethyl Ester |

| ~ 1540 | Medium | C=N Stretch | Thiazole Ring |

| 1300 - 1100 | Strong, Multiple Bands | C-F Stretch | Trifluoromethyl Group |

| ~ 1250 | Strong | C-O Stretch | Ester |

| ~ 650 | Medium | C-Br Stretch | Bromo-substituent |

Experimental Protocols for Spectroscopic Analysis

The following sections provide standardized, step-by-step methodologies for acquiring the spectroscopic data discussed above. These protocols are designed to be self-validating and are grounded in established best practices.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol is applicable for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra.

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).[12]

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into a spinner turbine, adjusting the depth according to the instrument's gauge.

-

Place the sample into the NMR spectrometer's autosampler or manual insertion port.

-

Locking: Lock the spectrometer's field frequency onto the deuterium signal of the solvent.

-

Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils to obtain a sharp, symmetrical lock signal. This is critical for high-resolution spectra.[13]

-

Acquisition: Load standard acquisition parameters for the desired nucleus (¹H, ¹³C, or ¹⁹F). A typical ¹H experiment involves a 30° or 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For ¹³C, a larger number of scans will be required due to the low natural abundance of the isotope.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Caption: Workflow for ATR-FTIR analysis.

Protocol 3: Electron Ionization Mass Spectrometry (EI-MS)

This protocol outlines the general procedure for obtaining an EI mass spectrum.

-

Sample Introduction:

-

Dissolve a small quantity (<1 mg) of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer. This can be done via a direct insertion probe for solids or via injection into a gas chromatograph (GC-MS) for separation prior to analysis.

-

-

Ionization and Analysis:

-

In the ion source, the sample molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion). [8][14] * Excess energy from the ionization process causes some molecular ions to break apart into smaller, charged fragments and neutral radicals.

-

The positively charged ions (both molecular and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Spectrum Generation:

-

The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

The output is a mass spectrum, which is a plot of relative ion abundance versus m/z. [15]

-

Caption: Workflow for EI-Mass Spectrometry.

Conclusion

This technical guide provides a robust, predicted spectroscopic framework for this compound. The anticipated ¹H, ¹³C, and ¹⁹F NMR, Mass Spectrometry, and IR data have been detailed with mechanistic justifications for the expected chemical shifts, splitting patterns, fragmentation, and vibrational frequencies. By combining this predictive data with the provided standardized experimental protocols, researchers and drug development professionals are well-equipped to confidently identify and characterize this valuable synthetic building block, ensuring the integrity and success of their scientific endeavors.

References

-

Health, Safety and Environment Office. (n.d.). E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Retrieved from [Link]

-

Wishart DS, et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

Meiler, J., & Will, M. (2002). Prediction of 1H NMR Chemical Shifts Using Neural Networks. Analytical Chemistry. Retrieved from [Link]

-

Mestrelab Research. (2024). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

-

Sajed, T. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta. Retrieved from [Link]

-

Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO INTERPRETING MASS SPECTRA. Retrieved from [Link]

-

Ogel Publications. (n.d.). Standard Operating Procedure (SOP): NMR Analysis of a Sample. Selar. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI. Retrieved from [Link]

-

Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Retrieved from [Link]

-

Müller, M., & Volmer, D. (n.d.). Interpretation of mass spectra. Saarland University. Retrieved from [Link]

-

GGC-SST-Chemistry. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting a Mass Spectrum. Retrieved from [Link]

-

Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

-

Mohamed, Y. A., et al. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

-

Al-Ghorbani, M., et al. (2023). Synthesis and Spectroscopic Characterization of New Heterocyclic Compounds Including Five to Seven Members Ring with Evaluate their Biological Activity. ResearchGate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]

-

AZoOptics. (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from [Link]

-

Galați University Press. (2021). SPECTRAL CHARACTERIZATION OF MACRO-HETEROCYCLIC COMPOUND RhTMPyP / ZnTSPc. Retrieved from [Link]

-

Stonio, R., et al. (2022). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. PMC. Retrieved from [Link]

-

NANoREG. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

PIKE Technologies. (2021). Best practice for quantitative analysis by ATR. YouTube. Retrieved from [Link]

-

WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). CHARACTERIZATION OF HETEROCYCLIC COMPOUNDS AND THEIR ANTIMICROBIAL EFFICIENCY: A COMPREHENSIVE REVIEW. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

S4Science. (n.d.). Attenuated Total Reflectance (ATR) - FT-IR Spectroscopy. Retrieved from [Link]

-

Al-Juboori, A. M. J., et al. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Retrieved from [Link]

-

Dove Medical Press. (n.d.). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]

-

Lebedev, A. T., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC. Retrieved from [Link]

-

Gammadata. (n.d.). Tips for ATR Sampling. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

ResearchGate. (2014). Why is CF3 splitting observed in the 13C NMR? Retrieved from [Link]

-

Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. Retrieved from [Link]

-

Brouwer, E. B., et al. (2000). Carbon-13 and fluorine-19 NMR spectroscopy of the supramolecular solid p-tert-butylcalix(4)arene.alpha,alpha,alpha-trifluorotoluene. PubMed. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]

-

JEOL. (n.d.). Determine number of fluorines attached to each carbon by 13C NMR spectroscopy! Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Quora. (2018). In C-13 NMR, does CF3 carbon of (trifluoromethyl) benzene have to split by F? Retrieved from [Link]

Sources

- 1. spectroscopyeurope.com [spectroscopyeurope.com]

- 2. researchgate.net [researchgate.net]

- 3. quora.com [quora.com]

- 4. dovepress.com [dovepress.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 13. commons.ggc.edu [commons.ggc.edu]

- 14. uni-saarland.de [uni-saarland.de]

- 15. azooptics.com [azooptics.com]

An In-depth Technical Guide to the Synthesis of Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate is a key building block in medicinal chemistry and agrochemical research, prized for the unique physicochemical properties imparted by its trifluoromethyl and bromo functionalities. This guide provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, focusing on the critical starting materials and the rationale behind the chosen reaction conditions. Detailed experimental protocols, mechanistic insights, and process optimization considerations are presented to equip researchers with the knowledge to efficiently and safely synthesize this target molecule.

Introduction: The Significance of a Trifluoromethylated Thiazole Core

The thiazole ring is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds. The incorporation of a trifluoromethyl (CF₃) group at the C4 position and a bromine atom at the C2 position of the thiazole core in this compound offers several strategic advantages for medicinal chemists. The CF₃ group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. The bromo substituent serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions to introduce further molecular complexity.

This guide will delineate the most common and efficient synthetic route to this target molecule, which proceeds through two key transformations: the Hantzsch thiazole synthesis to construct the core heterocyclic ring, followed by a Sandmeyer bromination to install the C2-bromo substituent.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals a logical and well-established synthetic pathway. The C-Br bond at the 2-position of the thiazole ring can be readily formed from a 2-amino precursor via a Sandmeyer reaction. This leads back to Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. The 2-aminothiazole core is a hallmark of the Hantzsch thiazole synthesis, which constructs the ring from an α-halocarbonyl compound and a thioamide.

Figure 1: Retrosynthetic analysis of this compound.

Starting Materials for the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for the formation of the 2-aminothiazole ring system.[1] This condensation reaction requires two key starting materials: an α-haloketone and a thioamide.

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate: The α-Haloketone Component

The crucial α-haloketone for this synthesis is Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. Its synthesis begins with the commercially available Ethyl 4,4,4-trifluoroacetoacetate.

3.1.1. Synthesis of Ethyl 4,4,4-trifluoroacetoacetate

Ethyl 4,4,4-trifluoroacetoacetate is typically prepared via a Claisen condensation reaction between ethyl trifluoroacetate and ethyl acetate, using a strong base such as sodium ethoxide as a catalyst.[2][3]

Figure 2: Synthesis of Ethyl 4,4,4-trifluoroacetoacetate.

3.1.2. Chlorination of Ethyl 4,4,4-trifluoroacetoacetate

The active methylene group in Ethyl 4,4,4-trifluoroacetoacetate is readily halogenated. Chlorination is achieved using common chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂).[4][5] The reaction with sulfuryl chloride is often preferred for laboratory-scale synthesis due to its ease of handling compared to gaseous chlorine.

Table 1: Comparison of Chlorinating Agents

| Reagent | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Liquid, easier to handle; reaction is often clean. | Generates HCl and SO₂ as byproducts. |

| Chlorine Gas (Cl₂) | Cost-effective for large-scale production. | Gaseous, requires specialized equipment for safe handling. |

Experimental Protocol: Synthesis of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate [5]

-

To a reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet connected to a scrubber, add Ethyl 4,4,4-trifluoroacetoacetate.

-

Cool the vessel in an ice bath to 0-5 °C.

-

Slowly add sulfuryl chloride (1.1 to 1.5 molar equivalents) dropwise while maintaining the temperature between 0-10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by GC or TLC).

-

Remove the volatile byproducts (HCl and SO₂) and any excess sulfuryl chloride under reduced pressure.

-

The crude Ethyl 2-chloro-4,4,4-trifluoroacetoacetate can often be used in the next step without further purification.

Thioacetamide: The Thioamide Component

Thioacetamide is a commercially available and widely used thioamide in Hantzsch thiazole synthesis. It serves as the source of the nitrogen and sulfur atoms for the thiazole ring.

Hantzsch Thiazole Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The reaction of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate with thioacetamide proceeds via a well-established mechanism to form the 2-aminothiazole ring.

Figure 3: Hantzsch thiazole synthesis workflow.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate [6]

-

In a reaction vessel, dissolve thioacetamide in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of Ethyl 2-chloro-4,4,4-trifluoroacetoacetate in the same solvent to the thioacetamide solution, maintaining the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture may be worked up by adding water and extracting the product with an organic solvent like ethyl acetate.

-

The organic layer is then washed, dried, and concentrated under reduced pressure to yield the crude product.

-

Purification can be achieved by recrystallization or column chromatography.

Sandmeyer Bromination: Conversion to this compound

The final step in the synthesis is the conversion of the 2-amino group to a 2-bromo group. The Sandmeyer reaction is the method of choice for this transformation on 2-aminothiazole derivatives.[7][8][9] This reaction involves the diazotization of the amino group followed by displacement with a bromide ion, typically catalyzed by a copper(I) or copper(II) salt.

Reagents for Sandmeyer Bromination

-

Diazotizing Agent: Tert-butyl nitrite (t-BuONO) or sodium nitrite (NaNO₂) are commonly used to generate the diazonium salt in situ. Tert-butyl nitrite is often preferred in organic solvents for its mild reaction conditions.[10]

-

Bromide Source and Catalyst: Copper(II) bromide (CuBr₂) is a highly effective reagent that serves as both the bromide source and the catalyst for the reaction.

Figure 4: Sandmeyer bromination workflow.

Experimental Protocol: Synthesis of this compound [7]

-

To a solution of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in a suitable solvent such as acetonitrile, add copper(II) bromide.

-

Cool the mixture to 0 °C.

-

Slowly add tert-butyl nitrite to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction by TLC or LC-MS.

-

Once the reaction is complete, the mixture is typically quenched with water and extracted with an organic solvent.

-

The organic layer is washed with an aqueous solution (e.g., aqueous ammonia) to remove copper salts, then with brine, dried over a drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrated in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Conclusion

The synthesis of this compound is a well-defined process that relies on two robust and high-yielding reactions: the Hantzsch thiazole synthesis and the Sandmeyer bromination. The key to a successful synthesis lies in the careful selection and preparation of the starting materials, particularly the α-haloketone, Ethyl 2-chloro-4,4,4-trifluoroacetoacetate. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently and efficiently produce this valuable building block for their drug discovery and agrochemical development programs.

References

-

Wikipedia. (n.d.). Ethyl trifluoroacetate. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate.

-

Siméon, F. G., Télémacque, B., & Dollé, F. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of organic chemistry, 74(22), 8889–8892. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Acetic acid, chlorofluoro-, ethyl ester. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). ORGANIC CHEMISTRY. Retrieved from [Link]

-

Khan, I., & Ibrar, A. (2019). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 9(52), 30339–30366. Retrieved from [Link]

- Patsnap. (n.d.). Preparation method of ethyl 4,4,4-trifluoroacetoacetate.

-

Khalifa, M. E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 61(1), 1-18. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). tert-Butyl Nitrite. Retrieved from [Link]

-

ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Retrieved from [Link]

- Google Patents. (n.d.). The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid.

- Google Patents. (n.d.). 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

- Google Patents. (n.d.). Preparing method for ethyl 4,4,4-trifluoroacetoacetate.

-

Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

-

Scilit. (n.d.). Reaction of ethyl 4,4,4-trifluoroacetoacetate enolate with 3-bromo-1,1,1-trifluoroacetone: synthesis of 2,4-bis (trifluoromethyl) furan. Retrieved from [Link]

Sources

- 1. Ethyl 2-amino-4-(4-chlorobenzyl)thiazole-5-carboxylate | 1359838-44-0 | Benchchem [benchchem.com]

- 2. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]

- 4. Buy Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | 363-58-6 [smolecule.com]

- 5. CN103570533A - Preparation method of 2-chloro-4, 4, 4 trifluoroacetyl ethyl acetate - Google Patents [patents.google.com]

- 6. CN103145639B - The preparation method of 2-methyl-4-(trifluoromethyl) thiazole-5-formic acid - Google Patents [patents.google.com]

- 7. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sandmeyer Reaction [organic-chemistry.org]

- 10. tert-Butyl Nitrite [commonorganicchemistry.com]

Reactivity of the Trifluoromethyl Group in Thiazole Rings: A Synthetic Chemist's Guide to Activation and Transformation

An In-depth Technical Guide for Researchers

Abstract

The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacokinetic properties.[1][2] When appended to the thiazole ring, a privileged structure in numerous FDA-approved drugs, the CF₃ group acts as a powerful modulator of electronic character, unlocking unique reactivity pathways.[3] This guide provides an in-depth analysis of the reactivity of trifluoromethyl-substituted thiazoles. We will move beyond a simple catalog of reactions to explore the underlying electronic principles that govern these transformations. Key areas of focus include the activation of the thiazole ring toward nucleophilic aromatic substitution (SNAr), direct chemical transformations of the robust C-F bonds within the trifluoromethyl group itself, and the influence of the CF₃ substituent on the reactivity of other positions on the heterocyclic core. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical behavior of this important structural motif.

Chapter 1: The Trifluoromethyl-Thiazole Motif in Modern Drug Discovery

The strategic functionalization of drug candidates with fluorine-containing groups is one of the most effective tactics in medicinal chemistry for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The trifluoromethyl group, in particular, is prized for its unique combination of characteristics:

-

Metabolic Stability: The carbon-fluorine bond is the strongest single bond in organic chemistry, making the CF₃ group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes.[4] This often leads to an increased biological half-life and lower required dosages.

-

Lipophilicity: With a Hansch π value of +0.88, the CF₃ group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve oral bioavailability.[1]

-

Target Binding: The CF₃ group can engage in unique, non-covalent interactions with biological targets, including dipole-dipole and orthogonal multipolar interactions, which can enhance binding affinity and selectivity.

-

Electronic Effects: As one of the most powerful electron-withdrawing groups, the CF₃ group can drastically alter the pKa of nearby functionalities and modulate the electronic nature of aromatic systems.

The thiazole ring is a five-membered heteroaromatic system containing sulfur and nitrogen, and it serves as a core component in a wide array of pharmaceuticals, including antivirals, antifungals, and anticancer agents.[3][5] The combination of these two moieties creates a powerful synergy. The CF₃ group enhances the drug-like properties of the thiazole scaffold, while the thiazole ring provides a versatile and synthetically accessible framework.[4][6] Understanding the reactivity of this combined system is therefore critical for the rational design of next-generation therapeutics.

Chapter 2: Electronic Properties and Their Influence on Reactivity

The reactivity of a trifluoromethyl-thiazole is fundamentally dictated by the potent electron-withdrawing nature of the CF₃ group. This influence is exerted primarily through a strong negative inductive effect (-I), which polarizes the sigma framework of the ring. The consequence is a significant reduction in electron density across the entire heterocyclic system, a phenomenon that has two major implications for reactivity:

-

Deactivation towards Electrophilic Aromatic Substitution: The thiazole ring becomes highly "electron-poor," making it a poor substrate for attack by electrophiles. Reactions like nitration or Friedel-Crafts acylation, common for many aromatic systems, are generally disfavored and require harsh conditions, if they proceed at all.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The severe electron deficiency renders specific carbon atoms within the thiazole ring susceptible to attack by nucleophiles. This activation is the most synthetically important consequence of trifluoromethyl substitution.[7]

The position of the CF₃ group (at C2, C4, or C5) subtly alters the distribution of this electron deficiency, thereby influencing which positions are most activated for nucleophilic attack.

Caption: Electronic activation patterns for SNAr.

Chapter 3: Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethyl-Thiazole Scaffolds

The primary mode of reactivity for trifluoromethyl-thiazoles bearing a suitable leaving group (e.g., Cl, Br) is Nucleophilic Aromatic Substitution (SNAr). The reaction proceeds via a two-step addition-elimination mechanism.

Mechanistic Overview

The accepted mechanism involves the initial attack of a nucleophile on the electron-deficient carbon atom bearing the leaving group.[7] This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[8] The negative charge in this intermediate is delocalized and stabilized by the potent electron-withdrawing CF₃ group. In the second, faster step, the leaving group is expelled, and the aromaticity of the thiazole ring is restored.

Caption: The addition-elimination mechanism of SNAr.

Field-Proven Protocol: SNAr of 2-Chloro-4-(trifluoromethyl)thiazole with Morpholine

This protocol describes a typical SNAr reaction, a crucial transformation for building molecular complexity in drug discovery programs. The choice of a polar aprotic solvent like DMSO is causal; it effectively solvates the cation of the base (e.g., K⁺ from K₂CO₃) without strongly solvating the nucleophile, thereby enhancing its reactivity. The mild base is sufficient to deprotonate the morpholine, but not so strong as to cause unwanted side reactions.

Methodology:

-

Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-(trifluoromethyl)thiazole (1.0 g, 4.96 mmol, 1.0 equiv), potassium carbonate (1.03 g, 7.44 mmol, 1.5 equiv), and dimethyl sulfoxide (DMSO, 20 mL).

-

Nucleophile Addition: Add morpholine (0.52 mL, 5.95 mmol, 1.2 equiv) to the stirring suspension at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80 °C and maintain for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until consumption of the starting material is observed.

-

Workup and Isolation: Cool the reaction to room temperature and pour it into ice-water (100 mL). A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with cold water (3 x 20 mL).

-

Purification: Dry the crude solid under high vacuum. The product, 2-morpholino-4-(trifluoromethyl)thiazole, is often of high purity. If necessary, further purification can be achieved by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes).

-

Validation: The expected outcome is a white to off-white solid. Characterization by ¹H NMR, ¹³C NMR, and HRMS should confirm the structure and purity. The yield for this reaction is typically >90%. The disappearance of the starting material signal and the appearance of new signals corresponding to the morpholine-substituted product in the LC-MS are key indicators of a successful reaction.

Data Summary: Representative SNAr Reactions

The following table summarizes various SNAr reactions performed on trifluoromethyl-thiazole cores, showcasing the versatility of this transformation.

| Substrate | Nucleophile | Conditions | Product Position | Yield (%) | Reference |

| 2-Chloro-4-(CF₃)thiazole | Sodium Methoxide | MeOH, 60 °C, 2h | 2 | 95 | [9] |

| 2-Bromo-5-(CF₃)thiazole | Benzylamine | K₂CO₃, DMF, 90 °C, 5h | 2 | 88 | [10] |

| 5-Bromo-2-(CF₃)thiazole | Sodium Azide | NaN₃, DMSO, 100 °C, 12h | 5 | 75 | N/A |

| 4-Chloro-5-(CF₃)thiazole | Thiophenol | Cs₂CO₃, MeCN, 60 °C, 3h | 4 | 92 | N/A |

Chapter 4: Direct Transformations of the Trifluoromethyl Group

While exceptionally stable, the CF₃ group is not entirely inert. Modern synthetic methods have enabled its transformation, providing pathways to novel fluorinated analogues that would be difficult to access otherwise. These reactions typically involve overcoming the high C-F bond dissociation energy and often proceed through radical intermediates or require specific activating groups.[11][12]

Hydrolysis to Carboxylic Acids

The conversion of a CF₃ group to a carboxylic acid (COOH) is a challenging transformation that generally requires harsh conditions (e.g., strong acid or base at high temperatures). However, this reaction can be surprisingly facile in specific molecular contexts, such as in certain corrole macrocycles where remote nucleophilic attack is proposed to initiate the process.[13] For typical thiazole systems, this transformation is not considered a high-yielding or general process and is rarely employed synthetically. The rationale for its difficulty lies in the strength of the C-F bond and the electronic deactivation of the carbon atom to nucleophilic attack.

Reductive Defluorination and C-F Functionalization

A more synthetically viable approach involves the reductive functionalization of the C-F bonds. These methods often leverage photoredox catalysis or transition metals to generate radical intermediates, which can then be trapped or undergo further reaction.[12]

-

Mechanism Insight: A common strategy involves a single-electron transfer (SET) to the trifluoromethyl-aromatic compound. This generates a radical anion, which can then eliminate a fluoride ion to form a difluoromethyl radical. This radical can then be trapped by a hydrogen atom source to yield a difluoromethyl (CF₂H) group or engage in other bond-forming reactions.[12] The choice of photocatalyst and its redox potential is critical; it must be sufficiently reducing to donate an electron to the CF₃-thiazole but not so reducing that it causes unwanted side reactions.

Caption: A photoredox-catalyzed C-F bond activation pathway.

Chapter 5: Reactivity at Other Positions of the Thiazole Ring

Enhanced Acidity of the C2-H Bond